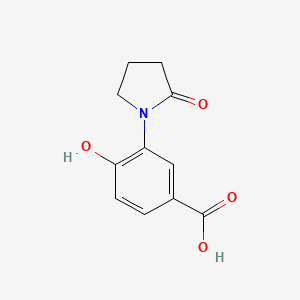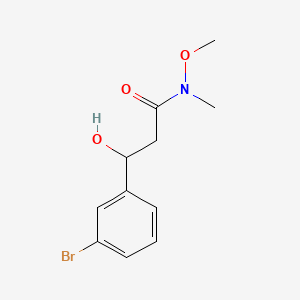
3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound characterized by the presence of a bromophenyl group, a hydroxy group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of hydroxy and amide groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 3-(3-Bromophenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: 3-Phenyl-3-hydroxy-N-methoxy-N-methylpropanamide.
Substitution: 3-(3-Methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.
Scientific Research Applications
3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxy and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
3-Bromophenylboronic acid: Used in various organic reactions, including Suzuki-Miyaura coupling.
3-(3-Bromophenyl)-7-acetoxycoumarin: Studied for its applications in natural product synthesis.
Uniqueness
3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H14BrNO3/c1-13(16-2)11(15)7-10(14)8-4-3-5-9(12)6-8/h3-6,10,14H,7H2,1-2H3 |
InChI Key |
UADUKWCIKSBNDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC=C1)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)


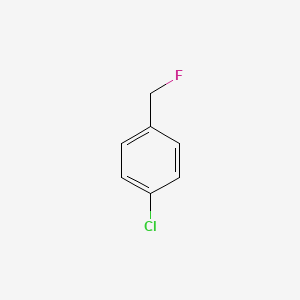



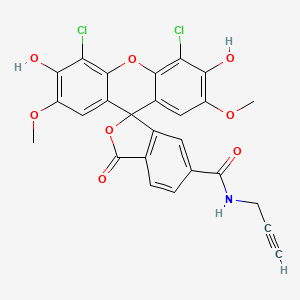
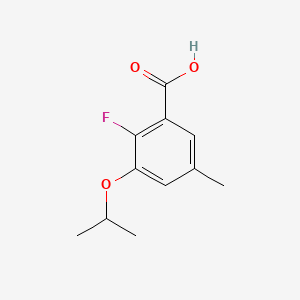
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
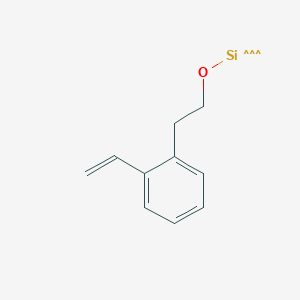
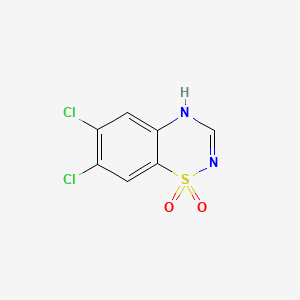
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
